
N-(2-aminoethyl)quinolin-2-amine hydrochloride
Übersicht
Beschreibung
“N-(2-aminoethyl)quinolin-2-amine hydrochloride” is a versatile chemical compound used in scientific research. It is a quinoline derivative, and quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
Synthesis Analysis
Quinoline and its analogues have a wide range of synthesis protocols reported in the literature. Some well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular formula of quinoline, a core structure in “N-(2-aminoethyl)quinolin-2-amine hydrochloride”, is C9H7N . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
Quinoline and its derivatives have shown substantial biological activities . Various synthesis protocols have been reported for the construction of this scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Quinoline derivatives, including N-(2-aminoethyl)quinolin-2-amine hydrochloride , have been identified as potential anticancer agents. They exhibit activity against various cancer cell lines by interfering with cell proliferation and inducing apoptosis. The quinoline moiety is a common feature in many pharmacologically active compounds due to its ability to interact with biological targets .
Antioxidant Properties
These compounds also display significant antioxidant properties. By scavenging free radicals and reducing oxidative stress, they can contribute to the prevention of diseases caused by oxidative damage, including neurodegenerative disorders .
Anti-Inflammatory Uses
The anti-inflammatory potential of quinoline derivatives is well-documented. They can inhibit the production of pro-inflammatory cytokines and mediators, which makes them valuable in the treatment of chronic inflammatory diseases .
Antimalarial Applications
Quinoline-based compounds have a long history of use in antimalarial drugs. Their mechanism involves the inhibition of hemozoin formation in the malaria parasite, which is crucial for its survival .
Anti-SARS-CoV-2 (COVID-19)
Recent studies have explored the use of quinoline derivatives as anti-SARS-CoV-2 agents. They may work by inhibiting viral entry or replication, offering a potential therapeutic avenue for COVID-19 treatment .
Antituberculosis Potential
Tuberculosis remains a major global health challenge, and quinoline derivatives have shown promise in combating Mycobacterium tuberculosis. Their action mechanism may involve the disruption of bacterial cell wall synthesis or interfering with the energy metabolism of the bacteria .
Zukünftige Richtungen
Quinoline and its derivatives have shown substantial biological activities, and there are different techniques for their synthesis . The development of new methods for the preparation of such fused heterocycles and the improvement of existing synthetic methods represents an urgent challenge . Therefore, “N-(2-aminoethyl)quinolin-2-amine hydrochloride” and its derivatives could be a promising area for future research.
Wirkmechanismus
Target of Action
Quinoline derivatives are known to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibition, activation, or modulation .
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
Quinoline derivatives are known to exert a variety of biological effects, depending on their specific targets and modes of action .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of quinoline derivatives .
Eigenschaften
IUPAC Name |
N'-quinolin-2-ylethane-1,2-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.ClH/c12-7-8-13-11-6-5-9-3-1-2-4-10(9)14-11;/h1-6H,7-8,12H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDCMVCKMYZNAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)NCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

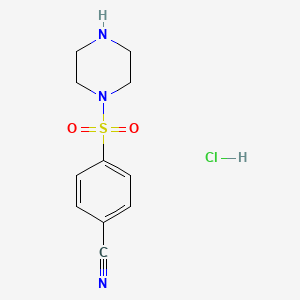
![3-Bromo-4-[(5-methyl-1,2-oxazol-3-yl)methoxy]benzoic acid](/img/structure/B1521460.png)

![N-[2-(4-Amino-3-methylphenoxy)ethyl]-N,N-diethylamine dihydrochloride](/img/structure/B1521464.png)

![N-{2-[4-Amino-3-(trifluoromethyl)phenoxy]ethyl}-N,N-diethylamine dihydrochloride](/img/structure/B1521467.png)
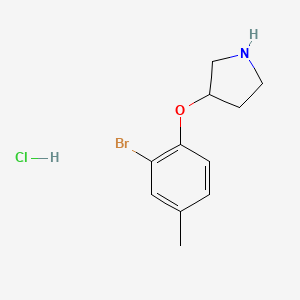
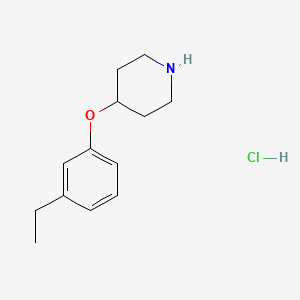
![1-(3-o-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine hydrochloride](/img/structure/B1521471.png)
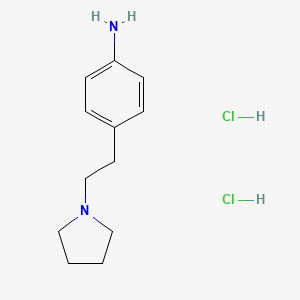
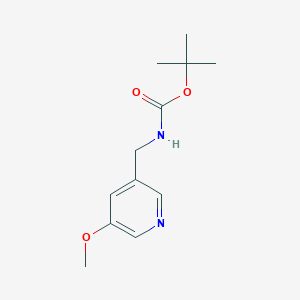
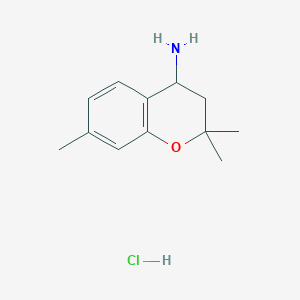
![tert-Butyl 5-((trimethylsilyl)ethynyl)-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate](/img/structure/B1521479.png)
